molecular formula C12H13BrN2O2 B592331 tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate CAS No. 1006899-77-9

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B592331
CAS No.: 1006899-77-9
M. Wt: 297.152
InChI Key: XLOBARPKKQPYLI-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a bromine atom and a tert-butyl ester group in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzimidazole derivative.

    Oxidation Reactions: Oxidative conditions can modify the benzimidazole ring or the tert-butyl ester group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted benzimidazole derivatives.

    Reduction: Dehalogenated benzimidazole compounds.

    Oxidation: Oxidized benzimidazole derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.

Comparison with Similar Compounds

tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives:

    tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: Similar structure but with bromine at the 5-position.

    tert-Butyl 6-chloro-1H-benzo[d]imidazole-1-carboxylate: Chlorine atom instead of bromine.

    tert-Butyl 6-fluoro-1H-benzo[d]imidazole-1-carboxylate: Fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position and the tert-butyl ester group makes this compound unique in terms of its reactivity and potential applications. The bromine atom can be selectively substituted, and the tert-butyl ester group provides stability and lipophilicity, enhancing its utility in various chemical and biological contexts.

Biological Activity

Tert-butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate is a compound within the imidazole family, known for its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H13BrN2O2
  • CAS Number : 1006899-77-9
  • Molecular Weight : 295.15 g/mol

The compound features a benzoimidazole core, which is significant for its interaction with various biological targets. The presence of a bromine atom enhances its reactivity and potential for biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that imidazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their metabolic pathways.

Antitumor Effects

Research has shown that compounds similar to this compound possess antitumor activity. The benzoimidazole moiety may interfere with cancer cell proliferation by inhibiting key enzymes involved in cell cycle regulation and apoptosis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its ability to modulate signaling pathways associated with inflammation. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a therapeutic role in inflammatory diseases.

Enzyme Inhibition

This compound may act as an inhibitor of several enzymes critical for cellular function:

  • Topoisomerases : These enzymes are essential for DNA replication and repair. The compound can bind to their active sites, inhibiting their function and leading to cell cycle arrest.
  • Kinases : By modulating kinase activity, the compound influences various signaling pathways that control cell growth and survival .

Interaction with Cellular Targets

The compound's interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions with target proteins. This specificity enhances its potential as a therapeutic agent while minimizing off-target effects .

Case Studies and Research Findings

StudyFindings
In vitro studies on antimicrobial activity Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM against Staphylococcus aureus and Escherichia coli.
Antitumor activity assessment Showed reduced viability of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 30 µM.
Anti-inflammatory assays Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a decrease in inflammatory response.

Dosage and Toxicity Considerations

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Therapeutic effects observed with selective inhibition of target enzymes.
  • High Doses : Potential toxic effects due to non-specific enzyme inhibition leading to cellular dysfunction.

Properties

IUPAC Name

tert-butyl 6-bromobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOBARPKKQPYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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